2-[(2-Aminophenyl)thio]acetamide
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Overview
Description
This compound belongs to the class of thiourea derivatives, which are widely used in various research fields such as medicine, agriculture, pharmacology, and biochemistry.
Mechanism of Action
Target of Action
It’s worth noting that 2-aminothiazole derivatives, which share a similar structure with this compound, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been found to have a broad pharmacological spectrum, including anticancer properties . They are considered valuable in the field of oncology-related drug discovery .
Biochemical Pathways
2-aminothiazole derivatives have been found to affect various biochemical pathways, contributing to their broad pharmacological spectrum .
Result of Action
2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Analysis
Biochemical Properties
2-[(2-Aminophenyl)thio]acetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially modifying their activity through thiol-disulfide exchange reactions . This interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism, enhancing the cell’s ability to manage oxidative stress and maintain homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to thiol groups on proteins and enzymes . This binding can result in the inhibition or activation of these biomolecules, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular stress responses and improving metabolic function . At higher doses, this compound can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, the compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels . These interactions underscore the compound’s potential impact on cellular metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution of this compound is crucial for its activity, as it determines the compound’s accessibility to target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization allows this compound to interact with specific biomolecules and influence cellular processes in a targeted manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Aminophenyl)thio]acetamide typically involves the reaction of 2-aminothiophenol with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-aminothiophenol attacks the carbon atom of chloroacetamide, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Aminophenyl)thio]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The amino and thio groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-Aminophenyl)thio]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Aminothiazole: Shares a similar thiourea structure and exhibits comparable biological activities.
2-Aminobenzothiazole: Another thiourea derivative with similar applications in medicinal chemistry.
2-Aminophenylthiourea: Structurally similar and used in similar research applications.
Uniqueness: 2-[(2-Aminophenyl)thio]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBIEJPSAPBNSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360708 |
Source
|
Record name | 2-[(2-aminophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90271-33-3 |
Source
|
Record name | 2-[(2-aminophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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